molecular formula C7H8N2O B126313 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde CAS No. 158585-84-3

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde

Cat. No.: B126313
CAS No.: 158585-84-3
M. Wt: 136.15 g/mol
InChI Key: RDKGZHOLONZKJC-UHFFFAOYSA-N
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Description

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the first position, a vinyl group at the fourth position, and a carbaldehyde group at the fifth position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amido-nitrile, the compound can be synthesized via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.

Major Products Formed:

    Oxidation: 1-Methyl-4-vinyl-1H-imidazole-5-carboxylic acid.

    Reduction: 1-Methyl-4-vinyl-1H-imidazole-5-methanol.

    Substitution: 1-Methyl-4-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde.

Scientific Research Applications

1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing catalytic activities in enzymatic reactions. The vinyl and aldehyde groups provide reactive sites for further chemical modifications, enabling the compound to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

5-ethenyl-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-6-7(4-10)9(2)5-8-6/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKGZHOLONZKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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